molecular formula C26H28N2O2S B11493651 3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11493651
M. Wt: 432.6 g/mol
InChI Key: PADDORSABPFZPB-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. Key steps may involve:

    Nucleophilic substitution: to introduce the methoxyphenyl group.

    Cyclization reactions: to form the spiro structure.

    Sulfur incorporation: using thiol reagents under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch processing: for precise control over reaction conditions.

    Continuous flow synthesis: for scalability and efficiency.

    Purification techniques: such as chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core, potentially altering its biological activity.

    Substitution: Various substitution reactions can modify the methoxyphenyl group or other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Reduced quinazoline derivatives: from reduction.

    Substituted derivatives: from nucleophilic or electrophilic substitution.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

Biology

    Enzyme inhibitors: The quinazoline core is known for its inhibitory activity against certain enzymes.

    Receptor modulators: Potential use in modulating biological receptors.

Medicine

    Drug development: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.

Industry

    Material science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is likely related to its interaction with biological targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfur atom may also play a role in its biological activity, potentially through redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Known for their biological activity and therapeutic potential.

    Spiro compounds: Characterized by their unique structural features and diverse applications.

Uniqueness

  • The combination of a spiro structure with a quinazoline core and a sulfur-containing substituent makes this compound unique. This structural complexity may confer specific biological activities and potential applications that are distinct from other similar compounds.

Properties

Molecular Formula

C26H28N2O2S

Molecular Weight

432.6 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C26H28N2O2S/c1-17(2)31-25-27-23-21-12-5-4-9-18(21)16-26(13-6-7-14-26)22(23)24(29)28(25)19-10-8-11-20(15-19)30-3/h4-5,8-12,15,17H,6-7,13-14,16H2,1-3H3

InChI Key

PADDORSABPFZPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)C4(CCCC4)CC5=CC=CC=C52

Origin of Product

United States

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